molecular formula C14H8BrNO3 B8551477 2-(3-Bromophenoxy)isoindoline-1,3-dione

2-(3-Bromophenoxy)isoindoline-1,3-dione

Cat. No.: B8551477
M. Wt: 318.12 g/mol
InChI Key: JDDPMYYTFYYCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenoxy)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H8BrNO3 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

2-(3-bromophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H8BrNO3/c15-9-4-3-5-10(8-9)19-16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H

InChI Key

JDDPMYYTFYYCGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-bromophenylboronic acid (246 mg, 1.23 mmol), 2-hydroxyisoindoline-1,3-dione (100 mg, 0.61 mmol), cupric acetate (223 mg, 1.23 mmol) and activated 4 Å molecular sieves (155 mg) in 1,2-dichloroethane (3 mL) under a nitrogen atmosphere was added pyridine (0.11 mL, 1.35 mmol). The reaction was stirred at ambient temperature for 24 h, concentrated in vacuo and purified by flash column chromatography (82:18 hexanes/ethyl acetate) to provide 2-(3-bromophenoxy)isoindoline-1,3-dione (102 mg, 52%) as a white solid: 1H NMR (CDCl3, 300 MHz) δ 7.93 (dd, J=5.4, 3.0 Hz, 2H), 7.83 (dd, J=5.6, 3.0 Hz, 2H), 7.33 (t, J=2.1 Hz, 1H), 7.29 (dt, J=7.8, 2.0 Hz, 1H), 7.22 (t, J=8.1, 1H), 7.16-7.10 (m, 1H).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two

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